1-Benzyl-7-methyl-1,8-naphthyridin-4-one

Catalog No.
S12309237
CAS No.
49655-88-1
M.F
C16H14N2O
M. Wt
250.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-7-methyl-1,8-naphthyridin-4-one

CAS Number

49655-88-1

Product Name

1-Benzyl-7-methyl-1,8-naphthyridin-4-one

IUPAC Name

1-benzyl-7-methyl-1,8-naphthyridin-4-one

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

InChI

InChI=1S/C16H14N2O/c1-12-7-8-14-15(19)9-10-18(16(14)17-12)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3

InChI Key

OBBZYYCDEIXRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C=CN2CC3=CC=CC=C3

1-Benzyl-7-methyl-1,8-naphthyridin-4-one is a heterocyclic compound belonging to the naphthyridine family. Characterized by its unique bicyclic structure, it features a naphthyridine core with a benzyl group and a methyl substituent at the 7-position. The molecular formula for this compound is C15H13N2OC_{15}H_{13}N_2O, and it possesses notable chemical properties due to the presence of both nitrogen atoms in the heterocyclic ring and the carbonyl group at position 4.

The compound exhibits a melting point of approximately 130–133 °C and has been studied for its potential biological activities, particularly in medicinal chemistry contexts.

Typical of naphthyridine derivatives. Key reactions include:

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, facilitating the formation of alcohols or amines.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

These reactions are significant for synthesizing derivatives with tailored biological activities.

Research indicates that 1-benzyl-7-methyl-1,8-naphthyridin-4-one exhibits various biological activities. It has been evaluated for its anticancer properties, showing promising results against several cancer cell lines. For instance, derivatives of naphthyridine have demonstrated cytotoxic effects comparable to established anticancer drugs. The mechanism of action often involves interference with cellular pathways essential for cancer cell proliferation.

Additionally, studies have suggested potential antibacterial and antifungal activities, making this compound a candidate for further pharmacological exploration.

The synthesis of 1-benzyl-7-methyl-1,8-naphthyridin-4-one can be achieved through several methods:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with appropriate precursors to form the desired naphthyridine structure. For example, using benzylmagnesium chloride in the presence of suitable carbonyl compounds can yield this compound efficiently .
  • Cyclization Techniques: Various cyclization methods have been reported that utilize starting materials like amino acids or other nitrogen-containing compounds to construct the naphthyridine framework .
  • Modification of Existing Derivatives: Starting from simpler naphthyridine derivatives and introducing benzyl and methyl groups through substitution reactions is another viable strategy.

1-Benzyl-7-methyl-1,8-naphthyridin-4-one has several applications in medicinal chemistry:

  • Drug Development: Its potential as an anticancer agent makes it a candidate for new drug formulations targeting specific cancer types.
  • Antimicrobial Agents: The biological activity against bacteria and fungi opens avenues for developing new antibiotics or antifungal medications.
  • Chemical Probes: This compound can serve as a chemical probe in biochemical studies to understand cellular mechanisms related to its activity.

Interaction studies involving 1-benzyl-7-methyl-1,8-naphthyridin-4-one focus on its binding affinity to various biological targets:

  • Protein Binding: Investigations into how this compound interacts with proteins involved in cancer pathways are critical for understanding its mechanism of action.
  • Receptor Interaction: Studies may also explore its binding to specific receptors that mediate cellular responses, providing insights into its therapeutic potential.

Such studies are essential for optimizing the pharmacological profile of this compound and enhancing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 1-benzyl-7-methyl-1,8-naphthyridin-4-one, including:

Compound NameStructure SimilarityUnique Properties
2-MethylquinolineContains a fused ring systemKnown for anti-inflammatory properties
6-MethylpyridazineSimilar nitrogen-containing heterocyclesExhibits neuroprotective effects
7-Amino-1,8-naphthyridineShares the naphthyridine coreDisplays potent antibacterial activity
4-HydroxyquinolineRelated by fused ring systemsNotable for its antioxidant properties

While these compounds exhibit similar structural features, 1-benzyl-7-methyl-1,8-naphthyridin-4-one's unique combination of substituents contributes to its distinct biological activities and potential therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

250.110613074 g/mol

Monoisotopic Mass

250.110613074 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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